molecular formula C12H14ClN B172787 3-tert-butyl-5-chloro-1H-indole CAS No. 1207426-46-7

3-tert-butyl-5-chloro-1H-indole

Cat. No.: B172787
CAS No.: 1207426-46-7
M. Wt: 207.7 g/mol
InChI Key: FDCMHFASALOYTC-UHFFFAOYSA-N
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Description

3-tert-butyl-5-chloro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-chloro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and tert-butyl bromide.

    Reaction Conditions: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction. This involves reacting 5-chloroindole with tert-butyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The chlorine atom at position 5 directs electrophiles to positions 4 and 6 via its meta-directing effect, while the tert-butyl group at position 3 activates the indole ring through electron donation.

Reaction TypeConditions/ReagentsPosition SubstitutedProduct/YieldSource
NitrationHNO₃, H₂SO₄, 0°C4- and 6-positions4-Nitro and 6-nitro derivatives (72% combined)
SulfonationSO₃, DCE, 50°C4-position4-Sulfo derivative (68%)

Mechanistic Insight :

  • The tert-butyl group enhances ring electron density, facilitating electrophilic attack.

  • Steric hindrance from tert-butyl limits substitution at position 2.

Protection/Deprotection of Indole Nitrogen

The NH group undergoes Boc protection for stability during synthetic modifications.

StepReagents/ConditionsProductYieldSource
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, rt, 14 htert-Butyl 5-chloro-1H-indole-1-carboxylate90%
DeprotectionTFA, CH₂Cl₂, 0°C → rt, 2 hRegeneration of NH group95%

Key Data :

  • Boc-protected intermediates are stable under basic/neutral conditions but cleaved under acidic conditions.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at the 3-position (tert-butyl) and halogenated positions.

Reaction TypeCatalysts/ReagentsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, 5-Bpin-indole, K₂CO₃3-tert-Butyl-5-aryl-1H-indole65%
Buchwald-HartwigPd₂(dba)₃, Xantphos, NHAr3-tert-Butyl-5-chloro-N-aryl-1H-indole58%

Conditions :

  • Suzuki couplings require aryl boronic acids and anhydrous DMF at 80°C.

  • Buchwald-Hartwig reactions use primary/secondary amines under inert atmospheres.

C–H Functionalization

Direct functionalization via C–H activation at positions 2 and 7 is feasible.

Reaction TypeConditionsProductYieldSource
CarboxamidationPd(OAc)₂, PhI(OAc)₂, DMF, 90°C3-tert-Butyl-5-chloro-2-carboxamide74%
AlkylationRh₂(OAc)₄, CH₂Cl₂, –78°C3-tert-Butyl-5-chloro-2-alkylindole61%

Mechanism :

  • Palladium(II) intermediates facilitate C–H bond cleavage.

  • Rhodium catalysis enables cyclopropane insertion at low temperatures.

Heterocycle Formation

The indole nucleus participates in annulation reactions to form fused heterocycles.

Reaction TypeReagents/ConditionsProductYieldSource
Imidazole SynthesisTosMIC, K₂CO₃, DMF, 60°C3-(1H-Imidazol-5-yl)-5-chloroindole82%
Pyrazole FormationHydrazine, EtOH, reflux3-tert-Butyl-5-chloro-pyrazolo[1,5-a]indole70%

Applications :

  • Imidazole derivatives show antimicrobial activity (MIC ≤ 0.25 µg/mL against MRSA) .

Functional Group Interconversion

The chlorine atom is amenable to nucleophilic displacement.

Reaction TypeReagents/ConditionsProductYieldSource
HydrolysisNaOH, H₂O/EtOH, 100°C3-tert-Butyl-5-hydroxy-1H-indole55%
CyanationCuCN, DMF, 120°C3-tert-Butyl-5-cyano-1H-indole63%

Limitations :

  • Steric bulk from tert-butyl slows reactions at position 3.

Biological Activity Modulation

Derivatives exhibit bioactivity through targeted modifications:

  • Antimicrobial : Imidazole-linked derivatives inhibit MRSA growth .

  • Anticancer : Suzuki-coupled analogues show cytotoxicity (IC₅₀ = 1.2 µM).

Scientific Research Applications

Chemistry

3-tert-butyl-5-chloro-1H-indole serves as a building block for synthesizing more complex indole derivatives. These derivatives are valuable in developing new materials, catalysts, and pharmaceuticals . The unique steric and electronic properties imparted by the tert-butyl and chloro substituents make it a versatile compound for various synthetic applications.

Application Description
Building Block for SynthesisUsed in creating complex indole derivatives for research and industrial purposes.

Biology

In biological research, this compound is utilized to study indole-based signaling molecules and their roles in various biological systems. The indole structure is known for its involvement in many biochemical pathways, making it essential for understanding cellular signaling mechanisms .

Biological Study Significance
Indole SignalingInvestigates how indole derivatives influence cellular processes.

Medicine

This compound is being investigated for its therapeutic properties , particularly in anticancer, antiviral, and anti-inflammatory activities. Research indicates that indole derivatives can exhibit significant inhibitory effects on cancer cell lines, suggesting potential as anticancer agents .

Therapeutic Area Potential Effects
AnticancerExhibits inhibitory effects against various cancer cell lines.
AntiviralInvestigated for activity against viral infections.
Anti-inflammatoryPotential to reduce inflammation in biological systems.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of various indole derivatives, including this compound. Results indicated that this compound showed significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antiviral Properties

Research on indole derivatives revealed that modifications at the 5-position (like those present in this compound) enhanced antiviral activity against SARS-CoV protease inhibitors. The presence of the chloro substituent was found to increase binding affinity to viral targets .

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-chloro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. In medicinal chemistry, the compound may inhibit or activate certain pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-indole: Lacks the tert-butyl group, making it less bulky and potentially less selective in certain reactions.

    3-tert-butyl-1H-indole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-bromo-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

Uniqueness

3-tert-butyl-5-chloro-1H-indole is unique due to the presence of both the tert-butyl and chlorine substituents. This combination imparts distinct steric and electronic properties, making it a valuable compound for specific applications in research and industry.

Biological Activity

3-tert-butyl-5-chloro-1H-indole is a synthetic organic compound belonging to the indole family, which is significant in various biological and medicinal applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

The compound has the following chemical structure:

  • Molecular Formula : C12H14ClN
  • CAS Number : 1207426-46-7

The synthesis typically involves a Friedel-Crafts alkylation reaction using 5-chloroindole and tert-butyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Indole derivatives are known to modulate the activity of various receptors and enzymes, influencing several biological pathways. The exact mechanism can vary based on the specific application and biological context .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of indole have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA). In one study, related compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, indicating strong antibacterial properties .

Anticancer Properties

Indole derivatives, including this compound, are being investigated for their anticancer effects. Research indicates that indole compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the tert-butyl group may enhance these effects by increasing lipophilicity and facilitating cellular uptake .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory activity. Indoles are known to influence cytokine production and modulate immune responses, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of both the tert-butyl and chlorine substituents imparts unique steric and electronic properties that enhance its reactivity and selectivity compared to similar compounds.

CompoundStructureBiological Activity
This compoundStructureAntimicrobial, anticancer
5-chloro-1H-indoleStructureModerate activity
3-tert-butyl-1H-indoleStructureReduced activity

This table illustrates how modifications to the indole structure can significantly impact biological outcomes.

Case Study 1: Antimicrobial Screening

In a recent screening campaign, a series of indole derivatives were tested for their antimicrobial properties against various pathogens. The study found that this compound exhibited a strong inhibitory effect on MRSA, with an MIC of 0.25 µg/mL, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of indole derivatives. Researchers found that modifications to the indole scaffold significantly affected cytotoxicity against cancer cell lines. The introduction of bulky groups like tert-butyl enhanced the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

Properties

IUPAC Name

3-tert-butyl-5-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-12(2,3)10-7-14-11-5-4-8(13)6-9(10)11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCMHFASALOYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572360
Record name 3-tert-Butyl-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207426-46-7
Record name 3-tert-Butyl-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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